molecular formula C26H30O6 B7756885 METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE

METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE

Cat. No.: B7756885
M. Wt: 438.5 g/mol
InChI Key: ZYZOXSFQTALFOF-UHFFFAOYSA-N
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Description

METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a carboxylate group, and a chromen moiety

Preparation Methods

The synthesis of METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps. The synthetic route often starts with the preparation of the chromen moiety, followed by the introduction of the furan ring and the carboxylate group. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The furan ring and the chromen moiety can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chromen moiety can interact with enzymes and receptors, influencing various biological pathways. The furan ring and carboxylate group may also play roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 5-[({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

methyl 5-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-3-4-5-6-9-17-14-21-19-10-7-8-11-20(19)25(27)32-24(21)15-23(17)30-16-18-12-13-22(31-18)26(28)29-2/h12-15H,3-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZOXSFQTALFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(O3)C(=O)OC)OC(=O)C4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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